molecular formula C10H13ClF3NO B8145338 (S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

(S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

Cat. No.: B8145338
M. Wt: 255.66 g/mol
InChI Key: KHEDNLBBATYHAD-SBSPUUFOSA-N
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Description

(S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride (CAS: 2703746-31-8) is a chiral amine derivative with a molecular formula of C₁₀H₁₃ClF₃NO and a molecular weight of 255.66 g/mol . Its structure features a methoxy group (-OCH₃) at the second carbon of the ethanamine backbone and a trifluoromethyl (-CF₃) substituent on the para position of the phenyl ring.

Key properties include:

  • SMILES: COCC@HN
  • InChIKey: ROHHPXSZRZTEOZ-SECBINFHSA-N
  • Safety Profile: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

(1S)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c1-15-6-9(14)7-2-4-8(5-3-7)10(11,12)13;/h2-5,9H,6,14H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEDNLBBATYHAD-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Trifluoromethyl vs. Bis(trifluoromethyl) Substitution
  • (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride (CAS: 336105-44-3) replaces the methoxy group with a trifluoromethyl (-CF₃) group on the ethanamine chain. This compound has two -CF₃ groups, significantly increasing electronegativity and lipophilicity compared to the target compound.
Fluoro vs. Methoxy Substitution
  • 2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride introduces a fluorine atom at the second carbon instead of methoxy. The fluorine’s smaller size and higher electronegativity may alter conformational flexibility and receptor binding compared to the bulkier methoxy group .

Modifications on the Ethanamine Backbone

Azide-Functionalized Analogs
  • Compounds like (1R)-2-Azido-1-[4-(cyclobutylmethoxy)phenyl]ethan-1-amine hydrochloride () replace the methoxy group with an azide (-N₃). Azides are reactive functional groups often used in "click chemistry," suggesting utility in probe synthesis or bioconjugation. However, azides may pose stability risks compared to the inert methoxy group .
Chiral Variants with Alternative Substituents
  • (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride () substitutes the trifluoromethyl group with chloro-fluoro groups.

Comparative Data Table

Compound Name Substituents (Phenyl/Ethanamine) Molecular Weight (g/mol) CAS Number Key Features Reference
(S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride -CF₃ (phenyl), -OCH₃ (ethanamine) 255.66 2703746-31-8 Chiral (S), moderate lipophilicity, methoxy stability
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride -CF₃ (phenyl and ethanamine) 291.67 336105-44-3 High lipophilicity, discontinued
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride -CF₃ (phenyl), -F (ethanamine) 257.67 Not provided Enhanced electronegativity, conformational rigidity
(1R)-2-Azido-1-[4-(cyclobutylmethoxy)phenyl]ethan-1-amine hydrochloride -OCH₂-cyclobutyl (phenyl), -N₃ (ethanamine) 310.79 Not provided Click chemistry utility, potential instability
(S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride -Cl, -F (phenyl) 214.08 Not provided Halogenated phenyl, reduced electronegativity

Biological Activity

(S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, with the molecular formula C10H12F3NO·HCl, is a compound that has garnered interest due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities, focusing on available research findings.

Structural Characteristics

The compound features a methoxy group and a trifluoromethyl group attached to a phenyl ring, which are significant for its reactivity and biological interactions. The structural representation is as follows:

  • Molecular Formula : C10H12F3NO
  • Molecular Weight : 219.20 g/mol
  • IUPAC Name : (S)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride
  • SMILES Notation : COCC@HN

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Reaction of Benzaldehyde and Trifluoromethyl Propionate : This method involves the initial formation of an intermediate which is then reacted with methoxy and amine groups.
  • Automated Synthesis Techniques : In industrial settings, automated synthesis and real-time monitoring enhance efficiency and scalability.

Antitumor Activity

While there are no direct studies on the antitumor activity of this compound, related compounds containing similar functional groups have shown significant anticancer properties. For instance:

  • Indazole Derivatives : Compounds with structural similarities have demonstrated potent activity against various cancer cell lines, suggesting potential pathways for this compound to exhibit similar effects .

The mechanism of action is hypothesized to involve modulation of enzyme activities or receptor interactions, leading to biochemical responses that could influence cell proliferation or apoptosis. The trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and target interaction.

Case Studies and Research Findings

Despite the lack of extensive literature specifically addressing the biological activity of this compound, related studies provide insights into its potential effects:

CompoundBiological ActivityIC50 Values
Indazole Derivative AAntiproliferative against HCT116 cells~0.64 μM
Indazole Derivative BInhibition of EGFR T790M5.3 nM
Indazole Derivative CPotent against multiple myeloma cells0.64 μM

These findings suggest that compounds with similar structures may exhibit significant biological activities, providing a basis for further investigation into this compound.

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